molecular formula C14H9NO6 B6401258 2-(3,4-Methylenedioxyphenyl)-4-nitrobenzoic acid CAS No. 1261943-61-6

2-(3,4-Methylenedioxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6401258
CAS No.: 1261943-61-6
M. Wt: 287.22 g/mol
InChI Key: YDEWHVMHTGDHGI-UHFFFAOYSA-N
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Description

2-(3,4-Methylenedioxyphenyl)-4-nitrobenzoic acid is an organic compound that features both a methylenedioxy group and a nitrobenzoic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Methylenedioxyphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(3,4-Methylenedioxyphenyl)benzoic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Methylenedioxyphenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylenedioxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 2-(3,4-Methylenedioxyphenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Corresponding carboxylic acid derivatives.

Scientific Research Applications

2-(3,4-Methylenedioxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Methylenedioxyphenyl)-4-nitrobenzoic acid is primarily related to its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and receptors. The methylenedioxy group can also participate in metabolic processes, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of methylenedioxyphenethylamines.

    3,4-Methylenedioxyamphetamine: A psychoactive compound with stimulant properties.

    3,4-Methylenedioxyphenylacetic acid: Used as an intermediate in organic synthesis.

Uniqueness

2-(3,4-Methylenedioxyphenyl)-4-nitrobenzoic acid is unique due to the presence of both a methylenedioxy group and a nitrobenzoic acid moiety

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-14(17)10-3-2-9(15(18)19)6-11(10)8-1-4-12-13(5-8)21-7-20-12/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEWHVMHTGDHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243120
Record name Benzoic acid, 2-(1,3-benzodioxol-5-yl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-61-6
Record name Benzoic acid, 2-(1,3-benzodioxol-5-yl)-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261943-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(1,3-benzodioxol-5-yl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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